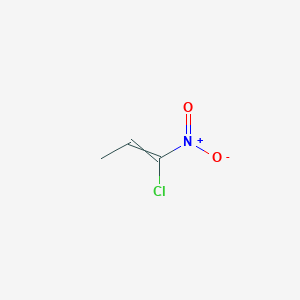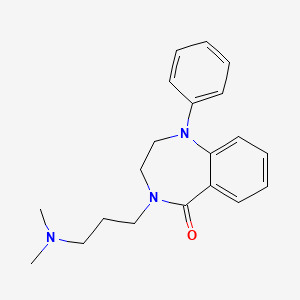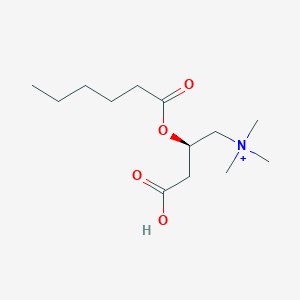![molecular formula C10H13ClN3NaO3S B14471195 Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt CAS No. 67599-10-4](/img/structure/B14471195.png)
Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonic acid group, a triazenyl group, and a chlorinated aromatic ring, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt involves multiple steps. The process typically starts with the chlorination of a methylphenyl compound, followed by the introduction of a triazenyl group through a series of reactions. The final step involves the sulfonation of the intermediate product to form the ethanesulfonic acid derivative, which is then neutralized with sodium hydroxide to obtain the sodium salt form. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt involves its interaction with molecular targets in biological systems. The triazenyl group is known to undergo decomposition, releasing reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt can be compared with other similar compounds, such as:
Acetochlor ESA sodium salt: Both compounds contain a sulfonic acid group and are used in analytical chemistry.
HEPES sodium salt: While HEPES is primarily used as a buffering agent in biological research, it shares the sulfonic acid group with ethanesulfonic acid derivatives.
2-(Trimethylsilyl)ethanesulfonic acid sodium salt: This compound is used in chemical synthesis studies and shares structural similarities with ethanesulfonic acid derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
67599-10-4 |
|---|---|
Formule moléculaire |
C10H13ClN3NaO3S |
Poids moléculaire |
313.74 g/mol |
Nom IUPAC |
sodium;2-[[(4-chloro-2-methylphenyl)diazenyl]-methylamino]ethanesulfonate |
InChI |
InChI=1S/C10H14ClN3O3S.Na/c1-8-7-9(11)3-4-10(8)12-13-14(2)5-6-18(15,16)17;/h3-4,7H,5-6H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
AZDNCMZYQPWBFU-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=NN(C)CCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)
![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)




![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
